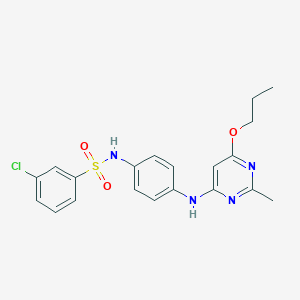

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide” is a derivative of the thiadiazole class of compounds . Thiadiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and antiviral properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and its aryl derivatives, or carbon disulfide . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiadiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Biological Activities of Thiadiazole Derivatives

Pharmacological Potential

Thiadiazole and its derivatives are recognized for their extensive pharmacological activities. These compounds are identified as crucial scaffolds in medicinal chemistry due to their wide possibility for chemical modification and diverse pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The structural versatility of thiadiazoles allows them to serve as bioisosteres for carboxylic, amide, and ester groups, enhancing pharmacological activity through interactions with enzymes and receptors (Lelyukh, 2019).

Synthetic and Biological Significance

The synthesis of 1,3,4-thiadiazoline and related compounds has been extensively explored, highlighting their importance in pharmaceutical research. These heterocyclic compounds, obtained primarily through the cyclization of thiosemicarbazone, have shown significant biological activity against various fungal and bacterial strains, underscoring their relevance in developing new therapeutic agents (Yusuf & Jain, 2014).

Antimicrobial, Antitumor, and Antidiabetic Agents

Thiazolidinediones, another important class of compounds related to thiadiazoles, have demonstrated a wide range of biological activities. These compounds, often modified structurally, have shown promise as antimicrobial, anticancer, and antidiabetic agents. The review of recent developments in thiazolidinediones highlights their potential as lead molecules for various clinical disorders (Singh et al., 2022).

Versatile Pharmacological Activities

The 1,3,4-thiadiazole scaffold is highlighted for its versatility in pharmacological applications. These derivatives possess a range of activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. This diversity underscores the potential of 1,3,4-thiadiazole derivatives in drug development (Mishra et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide It’s known that thiadiazole derivatives have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound It’s known that thiadiazole derivatives can interact with various biological targets to exert their effects .

Biochemical Pathways

The biochemical pathways affected by This compound It’s known that thiadiazole derivatives can affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The lipophilicity of similar thiadiazole derivatives has been studied, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of This compound It’s known that thiadiazole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For example, its water solubility can affect its distribution in the environment .

Eigenschaften

IUPAC Name |

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-5-3-4-6-9(7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMXOGPLFDVHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)

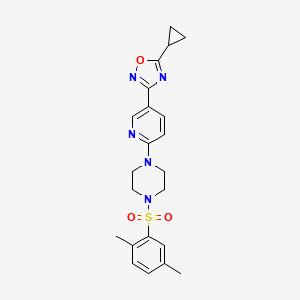

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)

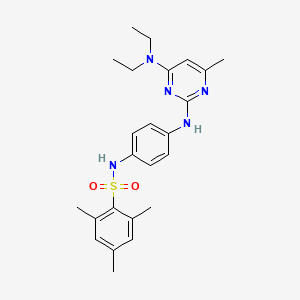

![N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2700148.png)

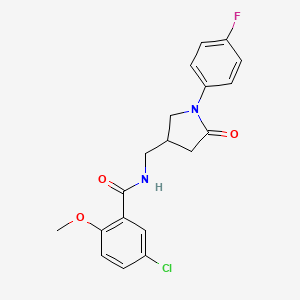

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2700150.png)